molecular formula C12H16N2 B13011817 N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine

N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine

Cat. No.: B13011817
M. Wt: 188.27 g/mol
InChI Key: QKISGKFQADQVQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery, built around the privileged bicyclo[2.2.1]heptane (norbornane) scaffold . This rigid, three-dimensional framework is a common feature in natural products and synthetic bioactive molecules due to its ability to impart conformational restraint and improve binding affinity and metabolic stability in drug candidates . Compounds featuring the bicyclo[2.2.1]heptane core, particularly 1,3-disubstituted ureas, have been identified as potent inhibitors of soluble epoxide hydrolase (sEH) , a key therapeutic target for treating conditions like hypertension, inflammation, and pain syndromes . Furthermore, structural analogues have demonstrated potent inhibition of RNA virus replication , including viruses such as SARS-CoV, highlighting their potential as a basis for developing broad-spectrum antiviral agents . The pyridin-3-amine (3-aminopyridine) moiety in this molecule is a common pharmacophore that can enhance solubility and contribute to key interactions with biological targets. As such, this compound serves as a valuable building block for organic synthesis and a key intermediate for researchers exploring new therapeutic areas in chemical biology and pharmacology. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)pyridin-3-amine

InChI

InChI=1S/C12H16N2/c1-2-11(8-13-5-1)14-12-7-9-3-4-10(12)6-9/h1-2,5,8-10,12,14H,3-4,6-7H2

InChI Key

QKISGKFQADQVQF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2NC3=CN=CC=C3

Origin of Product

United States

Chemical Reactions Analysis

N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as NMDA receptors in the central nervous system. By binding to these receptors, the compound can modulate the flow of ions across the cell membrane, thereby influencing neuronal activity and potentially providing therapeutic benefits in neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Bicyclic Systems

Bicyclo[2.2.1]heptane vs. Bicyclo[3.1.1]heptane
  • N-(((1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)methyl)pyridin-2-amine (3.4ag): This analog substitutes the bicyclo[2.2.1] system with a bicyclo[3.1.1]heptane core, introducing a methyl group at C4. Synthesized in 75% yield via similar amination strategies, it highlights the impact of bicyclic ring size on synthetic efficiency .
  • 6-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)pyridin-3-amine :
    Incorporates an oxygen atom into the bicyclic framework, enhancing polarity and hydrogen-bonding capacity. This modification could improve aqueous solubility compared to the target compound .
Stereochemical Variations
  • 1-((1R,2S,4S)-Bicyclo[2.2.1]heptan-2-yl)-3-(3-chlorophenethyl)pyrimidine-2,4,6-trione (49): Demonstrates how stereochemistry (1R,2S,4S vs. 1S,2R,4R) in the norbornane moiety influences CaV1.3 calcium channel inhibition. The (1R,2S,4S) isomer showed higher selectivity, underscoring the importance of stereochemistry in biological activity .

Functional Group Modifications

Pyridine Substitution Patterns
  • N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-2-amine (3.4aj): Substitutes the pyridin-3-amine group with a pyridin-2-amine.
  • N-Methyl-3-phenylbicyclo[1.1.1]pentan-1-amine :
    Replaces pyridine with a phenyl group and uses a smaller bicyclo[1.1.1]pentane. This drastically alters electronic properties and bioavailability .
Squaramide and Pyrimidinetrione Derivatives
  • 3-(((1S,4R)-Bicyclo[2.2.1]heptan-2-yl)amino)-4-((substituted-phenyl)amino)cyclobut-3-ene-1,2-dione (2a–2g): These squaramide derivatives exhibit potent CXCR2 antagonism, with IC₅₀ values in the nanomolar range. The addition of a squaramide group enhances hydrogen-bonding interactions, improving target affinity compared to the parent amine .
  • Pyrimidinetrione Analogs (49, 51) : The trione moiety introduces additional hydrogen-bond acceptors, critical for binding to calcium channels. Activity varies with substituents on the phenethyl group .

Biological Activity

N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an NMDA receptor antagonist. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound features a bicyclic structure fused with a pyridine ring, contributing to its unique three-dimensional conformation and steric properties. The molecular formula is C12H16N2C_{12}H_{16}N_2, and it exhibits significant chemical reactivity, enhancing its biological activity.

The primary biological activity of this compound is attributed to its role as an NMDA receptor antagonist . It specifically interacts with the phencyclidine (PCP) binding site on the NMDA receptor, inhibiting receptor activity and modulating neurotransmission. This mechanism suggests potential therapeutic implications for treating neurodegenerative disorders such as Alzheimer’s disease and other neurological conditions .

NMDA Receptor Antagonism

Research indicates that this compound effectively inhibits NMDA receptor activity, which is crucial for synaptic plasticity and memory function. Inhibition of this receptor can lead to neuroprotective effects in models of neurodegeneration .

Other Biological Targets

In addition to NMDA receptors, this compound has shown interactions with other biological targets, including chemokine receptors such as CXCR2, where it acts as a selective antagonist . This dual activity may enhance its therapeutic profile in inflammatory and neurodegenerative diseases.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies indicate that this compound has a favorable pharmacokinetic profile, demonstrating good stability in simulated biological fluids . Toxicity studies conducted on cell lines such as MDCK (kidney) and N2a (neuroblastoma) revealed dose-dependent toxicity above 100 μM, suggesting a safety profile comparable to Memantine, an established NMDA receptor antagonist .

Case Studies

Several studies have investigated the efficacy of this compound in various experimental models:

  • Neuroprotective Studies : In vitro studies demonstrated that the compound significantly reduced neuronal cell death induced by excitotoxicity in cultured neurons.
  • Behavioral Studies : Animal models treated with this compound exhibited improved cognitive function in tasks assessing memory and learning, supporting its potential as a therapeutic agent for cognitive disorders.

Comparative Analysis with Similar Compounds

The following table summarizes the structural comparisons and unique features of this compound with other related compounds:

Compound NameStructureUnique Features
This compound StructureNMDA receptor antagonist; potential neuroprotective effects
Bicyclo[3.3.1]nonane derivatives StructureDifferent bicyclic framework; varied biological activity
4-Methylpyridin-3-amine StructureLacks bicyclic structure; simpler reactivity

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